molecular formula C9H8FN3 B3198068 7-Fluoro-2-methylquinazolin-4-amine CAS No. 1009036-30-9

7-Fluoro-2-methylquinazolin-4-amine

Cat. No. B3198068
Key on ui cas rn: 1009036-30-9
M. Wt: 177.18 g/mol
InChI Key: VFBRTAFZNRVGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678803B2

Procedure details

A mixture of 2,4-Difluorobenzonitrile (1.1 g, 1 eq), acetamidine hydrochloride (2.8 g, 3.78 eq) and sodium hydride (1.52 g, 8 eq) in dimethylacetamide (50 mL) is stirred at 150° C. for overnight. Then the reaction mixture is poured into sat'd NaHCO3 aq. solution (300 mL), extracted by EtOAc (3×200 mL), the combined organic layers dried over Na2SO4, filtered, concentrated to give a crude product. Purification of that by flash column chromatography yields 7-Fluoro-2-methyl-quinazolin-4-ylamine (0.46 g, 33% yield). LC/MS m/z=178 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl.[C:12](N)(=[NH:14])[CH3:13].[H-].[Na+].C([O-])(O)=O.[Na+].CC([N:26](C)C)=O>>[F:10][C:8]1[CH:9]=[C:2]2[C:3]([C:4]([NH2:26])=[N:5][C:12]([CH3:13])=[N:14]2)=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
2.8 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
1.52 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
is stirred at 150° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
Purification of that by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C2C(=NC(=NC2=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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